2,2,2-trifluoroethyl ((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)carbamate
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Overview
Description
2,2,2-Trifluoroethyl ((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)carbamate is a compound that contains a trifluoromethyl group, which is known for its significant role in pharmaceuticals, agrochemicals, and materials . The trifluoromethyl group imparts unique properties to the compound, making it valuable in various scientific and industrial applications.
Preparation Methods
The synthesis of 2,2,2-trifluoroethyl ((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)carbamate typically involves the reaction of 2,2,2-trifluoroethanol with a suitable carbamate precursor under specific conditions. The reaction conditions often include the use of a base such as triethylamine and a catalyst to facilitate the reaction . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The trifluoromethyl group can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can modify the functional groups attached to the trifluoromethyl group.
Substitution: The compound can undergo substitution reactions where the trifluoromethyl group is replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2,2,2-Trifluoroethyl ((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)carbamate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique properties make it useful in studying biological systems and interactions.
Mechanism of Action
The mechanism of action of 2,2,2-trifluoroethyl ((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)carbamate involves its interaction with molecular targets in biological systems. The trifluoromethyl group can enhance the compound’s binding affinity to specific receptors or enzymes, leading to its biological effects. The pathways involved may include inhibition of specific enzymes or modulation of receptor activity .
Comparison with Similar Compounds
Similar compounds include other trifluoromethyl-containing molecules, such as:
2,2,2-Trifluoroethyl methacrylate: Used in the production of polymers with unique properties.
2,2,2-Trifluoroethyl trifluoromethanesulfonate: Used as a reagent in organic synthesis.
Compared to these compounds, 2,2,2-trifluoroethyl ((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)carbamate is unique due to its specific structure, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
2,2,2-trifluoroethyl N-[[2-(1-methylpyrazol-4-yl)pyridin-3-yl]methyl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13F3N4O2/c1-20-7-10(6-19-20)11-9(3-2-4-17-11)5-18-12(21)22-8-13(14,15)16/h2-4,6-7H,5,8H2,1H3,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXLDHCHHXDKDQH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=C(C=CC=N2)CNC(=O)OCC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13F3N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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